molecular formula C16H22BFN2O5 B1446134 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid CAS No. 1704069-67-9

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid

Cat. No.: B1446134
CAS No.: 1704069-67-9
M. Wt: 352.2 g/mol
InChI Key: GPNQOGVEHGSKDS-UHFFFAOYSA-N
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Description

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a boronic acid group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid typically involves multiple steps, starting with the protection of piperazine with a tert-butoxycarbonyl (Boc) group. The subsequent steps involve the introduction of the fluorophenyl group and the boronic acid moiety. Common reagents used in these reactions include tert-butyl chloroformate, fluorobenzene derivatives, and boronic acid derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperazine ring and fluorophenyl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Biological Activity

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy and as a protease inhibitor. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H23BN2O5C_{16}H_{23}BN_{2}O_{5} with a molecular weight of 334.18 g/mol. It features a piperazine ring, which is significant in drug design due to its ability to modulate biological activity through interactions with various receptors and enzymes .

PropertyValue
Molecular FormulaC16H23BN2O5
Molecular Weight334.18 g/mol
CAS Number1150114-76-3
Number of Heavy Atoms24
Number of Aromatic Heavy Atoms6
Number of Rotatable Bonds6
Number of H-bond Acceptors5
Number of H-bond Donors2

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions and enzymatic activities. Notably, it has been shown to interfere with the UNC119-Src signaling pathway, which is crucial in various cancer types. The inhibition of this interaction leads to a reduction in Src autophosphorylation, thereby decreasing kinase activity associated with tumor growth .

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit potent anti-cancer properties by targeting Src family kinases. Src kinases are implicated in cancer progression through their roles in cell proliferation and survival. By inhibiting these kinases, the compound may reduce tumor growth and metastasis .

Protease Inhibition

The compound has also been studied for its potential as a protease inhibitor, particularly against HIV protease. This activity is significant for developing antiviral therapies aimed at preventing HIV replication. The mechanism involves binding to the active site of the protease, thereby blocking substrate access and inhibiting enzyme function .

Case Studies

  • Inhibition of Src Kinases : A study demonstrated that the compound effectively inhibits Src autophosphorylation at Y419, a critical site for kinase activation. This inhibition was confirmed using fluorescence polarization assays, highlighting its specificity for the UNC119-Src interaction .
  • HIV Protease Inhibition : Another research effort focused on the compound's ability to inhibit HIV protease, demonstrating its potential utility in antiviral drug development. The study reported that derivatives of this compound exhibited significant inhibitory effects on viral replication in cell culture models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine ring and the fluorophenyl group can enhance biological activity. For instance, variations in substituents on the boronic acid moiety have been linked to increased potency against specific targets .

Properties

IUPAC Name

[3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNQOGVEHGSKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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